Ligandrol

Description

Properties

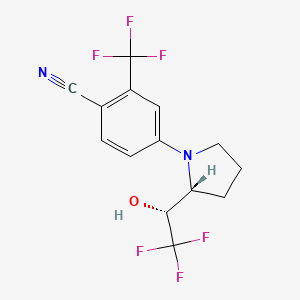

IUPAC Name |

4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSIVAKKLQRWKC-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657620 | |

| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165910-22-4 | |

| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | VK-5211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligandrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13934 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VK-5211 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ligandrol (LGD-4033): A Deep Dive into its Anabolic Mechanism of Action in Skeletal Muscle

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ligandrol (LGD-4033) is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle and bone in both preclinical and clinical studies.[1][2][3] Its therapeutic potential for conditions such as muscle wasting diseases and osteoporosis is currently under investigation.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of action of LGD-4033 in skeletal muscle, detailing its interaction with the androgen receptor, subsequent downstream signaling cascades, and its influence on myogenic processes. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.

Introduction

Traditional androgenic anabolic steroids, while effective in promoting muscle growth, are associated with a range of undesirable side effects due to their lack of tissue selectivity.[6] Selective Androgen Receptor Modulators (SARMs) represent a novel class of therapeutic compounds designed to overcome these limitations by exhibiting tissue-selective agonist activity.[7] LGD-4033 has emerged as a potent SARM, demonstrating a high affinity and selectivity for the androgen receptor (AR), with a dissociation constant (Ki) of approximately 1 nM.[1][8] This high affinity, coupled with its tissue-selective nature, allows for potent anabolic activity in skeletal muscle and bone while demonstrating only partial agonist activity in tissues like the prostate.[2]

Mechanism of Action in Skeletal Muscle

The primary mechanism of action of LGD-4033 in skeletal muscle revolves around its selective binding to and activation of the androgen receptor. This interaction initiates a cascade of molecular events that ultimately lead to an increase in muscle mass and strength.

Androgen Receptor Binding and Activation

LGD-4033, upon entering the muscle cell, binds to the ligand-binding domain of the androgen receptor located in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.

Transcriptional Regulation of Myogenic Genes

Once in the nucleus, the LGD-4033-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in myogenesis and protein metabolism. While direct transcriptomic studies on LGD-4033 in skeletal muscle are not extensively published, the anabolic effects strongly suggest an upregulation of genes involved in protein synthesis and muscle growth.

Downstream Signaling Pathways

The anabolic effects of LGD-4033 are mediated through the modulation of key signaling pathways that control muscle protein synthesis and degradation. While direct studies on LGD-4033's effect on these pathways are emerging, its action is believed to parallel that of testosterone in many respects.

-

Akt/mTOR Pathway: A critical regulator of muscle hypertrophy, the Akt/mTOR pathway is a likely downstream target of LGD-4033-mediated AR activation. Activation of this pathway leads to increased protein synthesis by phosphorylating key downstream effectors.

-

Myogenic Regulatory Factors (MRFs): MRFs, including MyoD, myogenin, and Pax7, are crucial for the differentiation and fusion of satellite cells, which are the resident stem cells of skeletal muscle.[5][9][10] Androgen receptor activation is known to influence the expression and activity of these factors, promoting the repair and growth of muscle fibers.[11]

-

Satellite Cell Activation: LGD-4033 is thought to promote muscle hypertrophy in part by stimulating the activation and proliferation of satellite cells.[12][13] These activated satellite cells can then fuse with existing muscle fibers, donating their nuclei and contributing to muscle fiber growth.

Figure 1: Proposed signaling pathway of LGD-4033 in skeletal muscle cells.

Quantitative Data from Preclinical and Clinical Studies

The anabolic effects of LGD-4033 on skeletal muscle have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro and Preclinical Data

| Parameter | Value | Species/Model | Reference |

| AR Binding Affinity (Ki) | ~1 nM | Recombinant Human AR | [1][8] |

| Anabolic:Androgenic Ratio | >500:1 | Rat Model | [6] |

| Increase in Muscle Mass | Dose-dependent | Orchidectomized Rats | [2] |

| Increase in Muscle Fiber Cross-Sectional Area | Trend towards increase | Female Rats (28 days) | [2] |

Table 2: Clinical Trial Data in Healthy Young Men (21 days)

| LGD-4033 Dose | Change in Lean Body Mass (kg) | p-value vs. Placebo | Reference |

| Placebo | -0.2 | - | [1] |

| 0.1 mg | +0.04 | NS | [1] |

| 0.3 mg | +0.47 | NS | [1] |

| 1.0 mg | +1.21 | <0.05 | [1][6] |

Table 3: Clinical Trial Data in Hip Fracture Patients (12 weeks)

| LGD-4033 Dose | Placebo-Adjusted Increase in Lean Body Mass | Reference |

| 0.5 mg/day | 4.8% | [14] |

| 1.0 mg/day | 7.2% | [14] |

| 2.0 mg/day | 9.1% | [14] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the mechanism of action of LGD-4033.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of LGD-4033 to the androgen receptor.

Protocol Overview:

-

Receptor Preparation: A recombinant human androgen receptor is utilized.

-

Radioligand: A radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT), is used as the competitor.

-

Competition: Increasing concentrations of LGD-4033 are incubated with the AR and the radioligand.

-

Separation: Bound and free radioligand are separated using methods like filtration or scintillation proximity assay.

-

Quantification: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The concentration of LGD-4033 that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the Ki value is calculated.

Transcriptional Activation Assay (Luciferase Reporter Assay)

Objective: To assess the ability of LGD-4033 to activate androgen receptor-mediated gene transcription.

Protocol Overview:

-

Cell Culture: A suitable cell line (e.g., CV-1) is cultured.

-

Transfection: Cells are co-transfected with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter.

-

Treatment: Transfected cells are treated with varying concentrations of LGD-4033.

-

Lysis and Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to the transcriptional activity, is plotted against the LGD-4033 concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Measurement of Muscle Fiber Cross-Sectional Area

Objective: To quantify the hypertrophic effects of LGD-4033 on skeletal muscle fibers.

Protocol Overview:

-

Tissue Collection and Preparation: Muscle tissue (e.g., gastrocnemius) is harvested from control and LGD-4033-treated animals. The tissue is fixed, embedded in paraffin, and sectioned.

-

Staining: Muscle sections are stained with hematoxylin and eosin (H&E) or specific antibodies (e.g., anti-dystrophin) to delineate the muscle fiber boundaries.

-

Imaging: Stained sections are imaged using a light microscope.

-

Image Analysis: Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area of individual muscle fibers.

-

Statistical Analysis: The average cross-sectional area is compared between the control and treated groups.

Figure 2: General experimental workflow for evaluating the effects of LGD-4033.

Conclusion

Ligandrol (LGD-4033) is a potent, orally bioavailable SARM that exerts its anabolic effects on skeletal muscle primarily through the selective activation of the androgen receptor. This initiates a cascade of events including the modulation of myogenic gene transcription and the activation of pro-hypertrophic signaling pathways, leading to increased muscle protein synthesis and satellite cell-mediated growth. The quantitative data from both preclinical and clinical studies consistently demonstrate its efficacy in increasing lean muscle mass. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of LGD-4033 and other novel SARMs. Further research focusing on the detailed transcriptomic and proteomic changes in skeletal muscle following LGD-4033 administration will provide a more comprehensive understanding of its molecular mechanisms and aid in the development of targeted therapies for muscle-wasting conditions.

References

- 1. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vikingtherapeutics.com [vikingtherapeutics.com]

- 3. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]

- 4. usada.org [usada.org]

- 5. PAX3/7 EXPRESSION COINCIDES WITH MYOD DURING CHRONIC SKELETAL MUSCLE OVERLOAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. swolverine.com [swolverine.com]

- 7. swolverine.com [swolverine.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Reciprocal inhibition between Pax7 and muscle regulatory factors modulates myogenic cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PAX7, a Key for Myogenesis Modulation in Muscular Dystrophies through Multiple Signaling Pathways: A Systematic Review [mdpi.com]

- 12. Quantifying Muscle Regeneration: Activated Muscle Satellite Cells and New Regenerated Myofibers in Chronic and Acute Degeneration Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of Skeletal Muscle Satellite Cells by a Device Simultaneously Applying High-Intensity Focused Electromagnetic Technology and Novel RF Technology: Fluorescent Microscopy Facilitated Detection of NCAM/CD56 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ligandrol - Wikipedia [en.wikipedia.org]

LGD-4033: A Comprehensive Technical Guide to its Androgen Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-4033, also known as Ligandrol, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. Its efficacy stems from its high affinity and selectivity for the androgen receptor (AR), leading to tissue-selective anabolic effects, primarily in muscle and bone. This technical guide provides an in-depth analysis of the binding affinity of LGD-4033 to the androgen receptor, a detailed overview of the experimental protocols used to determine these parameters, and a comprehensive look at the downstream signaling pathways activated upon binding.

Quantitative Analysis of LGD-4033 and Androgen Receptor Binding

LGD-4033 exhibits a high binding affinity for the androgen receptor, a key characteristic that underpins its potent anabolic activity. The primary quantitative measure of this affinity is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay.

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | ~1 nM | The inhibition constant (Ki) for LGD-4033 binding to the androgen receptor. A lower Ki value indicates a higher binding affinity. | [1][2] |

Experimental Protocols for Determining Androgen Receptor Binding Affinity

The binding affinity of LGD-4033 to the androgen receptor is typically determined through competitive binding assays. These assays measure the ability of the test compound (LGD-4033) to displace a radiolabeled androgen, such as dihydrotestosterone (DHT), from the androgen receptor.

Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of LGD-4033 for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled ligand (e.g., [³H]-dihydrotestosterone)

-

LGD-4033 (test compound)

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

-

Scintillation fluid

-

Scintillation counter

Methodology:

-

Preparation of Reagents: A series of dilutions of LGD-4033 are prepared in the assay buffer. The radiolabeled ligand is also diluted to a fixed concentration.

-

Incubation: The recombinant human AR is incubated with the radiolabeled ligand in the presence of varying concentrations of LGD-4033. A control group with no LGD-4033 is also included to determine maximum binding.

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved through various methods, such as filtration or size-exclusion chromatography.

-

Quantification: The amount of bound radioligand is quantified using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of LGD-4033. The IC50 value (the concentration of LGD-4033 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

A Preclinical Technical Guide to LGD-4033 for Muscle Atrophy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical research on LGD-4033, a selective androgen receptor modulator (SARM), for the treatment of muscle atrophy. This document details the experimental protocols used in key animal studies, presents quantitative data on the efficacy of LGD-4033 in a structured format, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

Muscle atrophy, the progressive loss of muscle mass, is a debilitating condition associated with a wide range of diseases, including cancer, chronic obstructive pulmonary disease (COPD), and frailty in the elderly.[1] LGD-4033, a non-steroidal, orally available SARM, has emerged as a promising therapeutic candidate due to its ability to selectively target androgen receptors in muscle and bone, thereby promoting anabolic activity with potentially fewer side effects than traditional anabolic steroids.[1][2] Preclinical studies in animal models have demonstrated the potential of LGD-4033 to increase muscle mass and strength.[3][4]

Mechanism of Action: Signaling Pathways

LGD-4033 exerts its anabolic effects by binding with high affinity to the androgen receptor (AR) in skeletal muscle.[5] While the complete downstream signaling cascade is still under investigation, the proposed mechanism involves the activation of pathways traditionally associated with muscle hypertrophy, such as the Akt/mTOR pathway, and the stimulation of satellite cells, which are crucial for muscle repair and growth.

Androgen Receptor Activation and Downstream Signaling

Upon binding to the androgen receptor, LGD-4033 is thought to initiate a cascade of events that promote muscle protein synthesis and inhibit protein degradation. Androgen receptor activation has been shown to influence the phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway, a central regulator of muscle growth.[4] Activation of Akt can lead to the phosphorylation and activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis.[6][7] Furthermore, SARMs have been shown to block the dephosphorylation of Akt induced by glucocorticoids, which are known to cause muscle atrophy.[4]

References

- 1. vikingtherapeutics.com [vikingtherapeutics.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a novel selective androgen receptor modulator on dexamethasone-induced and hypogonadism-induced muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ovariectomy prevents the recovery of atrophied gastrocnemius skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Scientific Overview of Ligandrol's Tissue Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligandrol, also known as LGD-4033, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant potential for the treatment of muscle wasting conditions and osteoporosis.[1][2] Its main characteristic is a pronounced tissue selectivity, exhibiting potent anabolic effects in muscle and bone while demonstrating a markedly attenuated impact on androgenic tissues such as the prostate.[3][4] This document provides a detailed scientific overview of the preclinical and clinical evidence supporting Ligandrol's tissue-selective action, delves into the molecular mechanisms proposed to underlie this selectivity, and presents key experimental protocols utilized in its evaluation.

Introduction

The therapeutic use of androgens for their anabolic properties has been historically limited by their associated androgenic side effects, including benign prostatic hyperplasia, potential for prostate cancer acceleration, and virilization in women.[4] Selective androgen receptor modulators (SARMs) represent a class of ligands designed to overcome these limitations by differentially activating the androgen receptor (AR) in a tissue-specific manner.[1] Ligandrol has emerged as a promising candidate in this class, binding to the AR with high affinity and selectivity.[4][5] Preclinical and clinical studies have shown that LGD-4033 can significantly increase lean body mass without the corresponding increase in prostate-specific antigen (PSA) levels, a key marker for prostate health.[4][6]

Preclinical Evidence of Tissue Selectivity

The foundational evidence for Ligandrol's tissue selectivity comes from preclinical studies in animal models, most notably the Hershberger assay. This assay is a standardized method to assess the anabolic and androgenic activities of a compound.[3]

The Hershberger Assay

The Hershberger assay utilizes a castrated male rat model. Castration leads to the atrophy of androgen-dependent tissues. The subsequent administration of an androgenic compound can restore the size of these tissues. The assay quantifies the anabolic effect by measuring the weight of the levator ani muscle, a muscle in the pelvic region that is highly responsive to androgens. The androgenic effect is determined by measuring the weight of the ventral prostate and seminal vesicles.[3]

Experimental Protocol: Hershberger Assay for Ligandrol

-

Animal Model: Immature male Sprague-Dawley rats are orchidectomized (castrated).[3]

-

Acclimation and Atrophy Period: The animals are allowed to recover and for their androgen-dependent tissues to atrophy for a period of 14 days post-castration.[3]

-

Treatment: Rats are then treated daily for 14 consecutive days with either a vehicle control, a reference androgen (e.g., testosterone propionate), or varying doses of Ligandrol administered orally.[3]

-

Necropsy and Tissue Collection: On the day after the final dose, the animals are euthanized, and the levator ani muscle and ventral prostate are carefully dissected and weighed.[3]

-

Data Analysis: The weights of the levator ani muscle (anabolic activity) and the ventral prostate (androgenic activity) are compared between the different treatment groups. The data is often expressed as a percentage of the tissue weights in intact (non-castrated) control animals.[3]

Quantitative Preclinical Data

Preclinical studies have demonstrated that Ligandrol exhibits potent anabolic activity in the levator ani muscle while having a significantly weaker, partial agonist effect on the prostate.[3] This results in a highly favorable anabolic-to-androgenic ratio.

| Tissue | Ligandrol Effect | Reference Androgen (e.g., Testosterone) Effect |

| Levator Ani Muscle | Potent, full agonist activity (significant increase in mass) | Full agonist activity (significant increase in mass) |

| Ventral Prostate | Weak, partial agonist activity (minimal increase in mass) | Full agonist activity (significant increase in mass) |

| Anabolic:Androgenic Ratio | Reported to be greater than 500:1[7] | Approximately 1:1 |

Clinical Evidence of Tissue Selectivity

The promising preclinical profile of Ligandrol led to its evaluation in human clinical trials. A key study by Basaria et al. investigated the safety, tolerability, pharmacokinetics, and effects of LGD-4033 in healthy young men.[4]

Clinical Trial Design and Methodology (Basaria et al., 2013)

-

Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.[4]

-

Participants: 76 healthy men aged 21-50 years.[4]

-

Intervention: Participants were randomized to receive placebo or 0.1 mg, 0.3 mg, or 1.0 mg of LGD-4033 daily for 21 days.[4]

-

Primary Outcome Measures:

-

Lean Body Mass: Measured using dual-energy X-ray absorptiometry (DEXA), a non-invasive technique that provides precise measurements of bone mineral density, lean mass, and fat mass.[8][9]

-

Muscle Strength: Assessed by the one-repetition maximum (1RM) on the leg press.[10]

-

Safety and Tolerability: Monitored through adverse event reporting, blood counts, clinical chemistries, and prostate-specific antigen (PSA) levels.[4]

-

Clinical Trial Results

The study demonstrated that LGD-4033 was well-tolerated and resulted in a dose-dependent increase in lean body mass over the 21-day treatment period.[4] Crucially, there were no significant changes in PSA levels from baseline in any of the LGD-4033 dose groups, providing strong clinical evidence for its tissue selectivity.[4][6]

| Dose Group | Change in Lean Body Mass (21 days) | Change in Prostate-Specific Antigen (PSA) |

| Placebo | No significant change | No significant change |

| 0.1 mg LGD-4033 | Increase | No significant change |

| 0.3 mg LGD-4033 | Greater increase | No significant change |

| 1.0 mg LGD-4033 | Largest increase (average of 1.21 kg) | No significant change |

Molecular Mechanisms of Tissue Selectivity

The tissue-selective effects of Ligandrol are believed to be a result of its unique interaction with the androgen receptor and the subsequent downstream signaling events. The prevailing hypothesis centers on ligand-induced conformational changes in the AR, leading to differential recruitment of co-regulatory proteins.

Differential Androgen Receptor Conformation

Upon binding, different ligands can induce distinct conformational changes in the AR. It is proposed that the binding of Ligandrol to the AR induces a conformation that is different from that induced by endogenous androgens like testosterone or dihydrotestosterone (DHT). This unique conformation is thought to be the basis for its tissue-specific activity.

Tissue-Specific Co-regulator Recruitment

The transcriptional activity of the AR is modulated by a complex interplay of co-activator and co-repressor proteins.[11][12] These co-regulators are expressed in a tissue-specific manner. The conformation of the ligand-bound AR determines which co-regulators can bind to its surface.

-

In Muscle Tissue: The Ligandrol-AR complex is thought to adopt a conformation that preferentially recruits a suite of co-activators essential for promoting the transcription of genes involved in muscle protein synthesis and growth (anabolic effects).[13]

-

In Prostate Tissue: In contrast, the conformation of the Ligandrol-AR complex in prostate cells is believed to be less favorable for the recruitment of the same set of co-activators, or it may even recruit co-repressors, leading to a partial or minimal agonist response.[12][14] This results in a lack of significant stimulation of prostate cell proliferation.

Downstream Signaling

The differential recruitment of co-regulators leads to tissue-specific gene expression profiles. In muscle, Ligandrol is a potent, full agonist in gene transcriptional regulation assays, comparable to DHT, leading to the upregulation of genes that promote muscle hypertrophy.[11] In contrast, it acts as a weak partial agonist on the prostate gland, resulting in minimal activation of the genes responsible for prostate growth.[3][11]

Conclusion

Ligandrol (LGD-4033) demonstrates a remarkable degree of tissue selectivity, with robust anabolic effects on muscle and bone and minimal androgenic impact on the prostate. This selectivity is supported by extensive preclinical data from the Hershberger assay in rats and has been confirmed in human clinical trials where LGD-4033 increased lean body mass without elevating PSA levels. The molecular basis for this selectivity is attributed to the unique conformation adopted by the androgen receptor upon binding to Ligandrol, which leads to tissue-specific recruitment of co-regulatory proteins and subsequent differential gene expression. This scientific profile makes Ligandrol a compelling candidate for further investigation in the treatment of muscle wasting diseases and other conditions where a potent anabolic effect is desired without the deleterious androgenic side effects of traditional steroids.

References

- 1. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligandrol or LGD 4033 in Australia: How it works and side effects [healthymale.org.au]

- 3. aacrjournals.org [aacrjournals.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]

- 6. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vikingtherapeutics.com [vikingtherapeutics.com]

- 8. researchgate.net [researchgate.net]

- 9. Dual-energy X-ray Absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Androgen receptor corepressors and prostate cancer. | Semantic Scholar [semanticscholar.org]

Investigational Studies on LGD-4033 for Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-4033, also known as Ligandrol, is a non-steroidal, orally available selective androgen receptor modulator (SARM) that has been a subject of investigation for its potential therapeutic applications in conditions involving muscle wasting and bone degeneration, such as osteoporosis.[1][2][3] SARMs are designed to selectively target androgen receptors (ARs) in specific tissues, primarily muscle and bone, while minimizing the androgenic side effects observed with traditional anabolic steroids, such as adverse effects on the prostate.[2][4][5] This technical guide provides an in-depth summary of the preclinical and clinical investigational studies on LGD-4033 concerning its effects on bone health, with a focus on osteoporosis.

Core Mechanism of Action

LGD-4033 functions by binding to the androgen receptor with high affinity (Ki of approximately 1 nM) and selectivity.[6] Upon binding, the LGD-4033-AR complex undergoes a conformational change and translocates into the cell nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes. In bone and muscle tissues, this interaction promotes anabolic activity, leading to increased protein synthesis and mineral deposition.[1][2] The tissue selectivity of LGD-4033 is believed to be intrinsic to the compound, independent of local drug concentration.[5]

Preclinical Investigational Studies

The primary preclinical model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rat, which mimics the estrogen-deficient state in postmenopausal women.[7] Several studies have utilized this model to evaluate the efficacy of LGD-4033 on bone health.

Experimental Protocols: Ovariectomized (OVX) Rat Model

A generalized experimental protocol for these studies is as follows:

-

Animal Model : Three-month-old female Sprague-Dawley or Wistar rats are used.[8][9][10]

-

Ovariectomy : Rats undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss (osteopenia). A control group is left intact (NON-OVX or Sham).[5][8]

-

Induction of Osteopenia : Following surgery, the OVX rats are typically left untreated for a period of 8 to 9 weeks to allow for the development of significant bone loss.[5][8]

-

Treatment Administration : OVX rats are randomized into groups and treated with LGD-4033, vehicle (control), or other comparators. LGD-4033 is administered orally via gavage once daily.[5][8] Dosages have ranged from 0.03 mg/kg to 3 mg/kg body weight.[8][11] Treatment duration has varied from 5 to 12 weeks.[8][11]

-

Analysis : Upon completion of the treatment period, various analyses are performed on bone samples (e.g., femur, tibia, lumbar vertebrae). These include:

-

Micro-computed Tomography (µCT) : To assess bone microarchitecture, including trabecular number, thickness, and separation.[8]

-

Dual-Energy X-ray Absorptiometry (DEXA) : To measure bone mineral density (BMD).[5]

-

Biomechanical Testing : To evaluate bone strength and resistance to fracture (e.g., three-point bending tests).[5][8]

-

Histomorphometry and Ashing : To analyze bone formation rates and mineral content.[5][8]

-

Gene Expression Analysis : To study the molecular effects on bone tissue.[8]

-

Data Presentation: Preclinical Findings

Preclinical studies have demonstrated that LGD-4033 has a positive anabolic effect on bone in osteopenic rats.

Table 1: Effects of LGD-4033 (3 mg/kg) on Bone Structural Properties in OVX Rats after 5 Weeks (Data sourced from Roch et al., 2023)[8]

| Parameter | Anatomical Location | OVX Control Group (Mean ± SD) | LGD-4033 (3 mg/kg) Group (Mean ± SD) | Outcome |

| Trabecular Number (1/mm) | Femur | 35 ± 7 | 38 ± 8 | Improved |

| Lumbar Vertebrae | 22 ± 6 | 26 ± 7 | Improved | |

| Tibia | 6 ± 3 | 12 ± 5 | Improved | |

| Biomechanical Parameters | Femur, Tibia, Vertebrae | Not Specified | Not Changed | No Improvement |

Table 2: Effects of LGD-4033 on Bone Mineral Density (BMD) in OVX Rats after 12 Weeks (Data sourced from Ligand Pharmaceuticals, 2009)[11]

| Bone Type | Effective Dose | Outcome |

| Cortical Bone | ≥ 0.03 mg/kg/day | Statistically significant increase in BMD |

| Cancellous Bone | ≥ 0.3 mg/kg/day | Statistically significant increase in BMD |

Additional preclinical findings indicate that LGD-4033 increases cortical bone formation rates and overall bone strength.[4] It also appears to suppress bone turnover at cancellous bone sites, contributing to an increase in lumbar spine bone density.[1][4] A high dose (3 mg/kg) showed a subtle anabolic effect on bone structure but did not improve biomechanical properties.[8]

Clinical Investigational Studies

While LGD-4033 has been primarily advanced in clinical trials for muscle-related conditions, these studies provide crucial safety, pharmacokinetic, and ancillary data on anabolic activity, including effects on bone density.

Experimental Protocols: Human Clinical Trials

-

Phase 1 Study : A randomized, double-blind, placebo-controlled trial was conducted in 76 healthy young men (ages 21–50). Participants received a placebo or LGD-4033 at doses of 0.1, 0.3, or 1.0 mg daily for 21 days. The primary objectives were to assess safety, tolerability, and pharmacokinetics. Secondary endpoints included lean body mass, muscle strength, and hormone levels.[6]

-

Phase 2 Study (VK5211) : A trial was initiated in patients recovering from hip fracture surgery, a population at high risk for muscle atrophy and bone density loss.[2] Patients were administered a placebo or LGD-4033 (0.5 mg, 1.0 mg, or 2.0 mg) daily for 12 weeks. Endpoints included changes in lean body mass and bone mineral density.[1]

Data Presentation: Clinical Findings

Table 3: Key Outcomes of Phase 1 Study in Healthy Young Men (21 Days) (Data sourced from Basaria et al., 2013)[6]

| Parameter | Dose | Result vs. Placebo |

| Lean Body Mass | 1.0 mg | Increased by an average of 1.21 kg (p < 0.05) |

| Fat Mass | All doses | No significant change |

| Total Testosterone | Dose-dependent | Suppression |

| SHBG | Dose-dependent | Suppression |

| HDL Cholesterol | Dose-dependent | Suppression |

| Prostate-Specific Antigen (PSA) | All doses | No significant change |

The Phase 1 study concluded that LGD-4033 was well-tolerated and increased lean body mass. The suppression of hormones and lipids returned to baseline after discontinuation of the drug.[6] The Phase 2 trial in hip fracture patients also demonstrated that LGD-4033 produced significant, dose-dependent increases in lean body mass over 12 weeks.[1]

Effects on Bone Turnover Markers

Bone remodeling is a continuous process involving resorption by osteoclasts and formation by osteoblasts. Bone Turnover Markers (BTMs) are biomarkers released during this process that can be measured in serum or urine to assess the rate of bone remodeling.[12] Key BTMs include:

-

Bone Formation Markers : Procollagen type 1 N-terminal propeptide (P1NP) is a sensitive marker of osteoblast activity.[12][13]

-

Bone Resorption Markers : C-terminal telopeptide of type I collagen (CTX) is a marker of osteoclast activity and bone breakdown.[12][14]

Preclinical data suggests LGD-4033 suppresses bone turnover.[4][11] This is a desirable effect in osteoporotic conditions where resorption outpaces formation. By reducing bone turnover, particularly the resorption phase, LGD-4033 may help shift the balance toward net bone formation, leading to increased BMD.

Summary and Future Directions

Investigational studies on LGD-4033 demonstrate a consistent anabolic effect on musculoskeletal tissues. Preclinical data from OVX rat models strongly support its potential as a treatment for osteoporosis by improving bone structural properties, increasing bone mineral density, and suppressing bone turnover.[4][8][11] Clinical trials have established its ability to increase lean body mass in humans with a generally well-tolerated safety profile over short durations.[6]

However, several key considerations remain for its development as an osteoporosis therapy:

-

Long-term Efficacy and Safety : The existing clinical trials are of short duration. Longer-term studies are necessary to confirm sustained benefits on BMD and, most importantly, reduction in fracture risk.

-

Bone-Specific Clinical Endpoints : Future clinical trials should be designed with primary endpoints focused on bone health, such as significant changes in BMD at the hip and spine, and fracture incidence.

-

Side Effect Profile : The dose-dependent suppression of testosterone and HDL cholesterol requires further investigation in long-term studies to understand the clinical implications, particularly in an older, co-morbid population.[6]

References

- 1. moreplatesmoredates.com [moreplatesmoredates.com]

- 2. swolverine.com [swolverine.com]

- 3. LGD-4033 (Ligandrol) SARM Impacts | Sport Integrity Australia [sportintegrity.gov.au]

- 4. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of ligandrol as a selective androgen receptor modulator in a rat model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sportstechnologylabs.com [sportstechnologylabs.com]

- 10. Frontiers | Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model [frontiersin.org]

- 11. sec.gov [sec.gov]

- 12. Exploring the Relationship of Bone Turnover Markers and Bone Mineral Density in Community-Dwelling Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news.mayocliniclabs.com [news.mayocliniclabs.com]

- 14. blog.algaecal.com [blog.algaecal.com]

The Effects of LGD-4033 on Bone Mineral Density: A Technical Guide for Researchers

An In-depth Examination of Preclinical Research Models and Core Signaling Pathways

Executive Summary

LGD-4033 (also known as Ligandrol) is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on both muscle and bone in preclinical research models.[1][2][3][4][5] This technical guide provides a comprehensive overview of the current state of research on LGD-4033's impact on bone mineral density, with a focus on the experimental protocols, quantitative outcomes, and the underlying signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the study of musculoskeletal disorders and anabolic therapies.

Core Mechanism of Action in Bone

LGD-4033 exerts its effects by selectively binding to the androgen receptor (AR) with high affinity and specificity.[6][7] In bone tissue, the activation of AR by androgens, and by extension LGD-4033, initiates a cascade of signaling events that lead to increased bone formation and a potential reduction in bone resorption. This tissue-selective action is a key characteristic of SARMs, aiming to provide the therapeutic benefits of androgens on the musculoskeletal system while minimizing the androgenic side effects on other tissues, such as the prostate.[2][5]

Signaling Pathways in Osteoblasts

The binding of LGD-4033 to the androgen receptor in osteoblasts, the cells responsible for bone formation, is thought to trigger both genomic and non-genomic signaling pathways.

-

Genomic Pathway: The activated LGD-4033-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of genes involved in osteoblast proliferation, differentiation, and matrix protein synthesis. Key transcription factors in osteogenesis, such as Runx2 and Osterix, are believed to be downstream targets in this pathway, leading to the expression of bone matrix proteins like collagen type I.

-

Non-Genomic Pathway: Rapid, non-genomic effects of androgen receptor activation have also been described in bone cells. These pathways are initiated at the cell membrane and involve the activation of kinase cascades, including the Src/ERK and PI3K/Akt pathways. These signaling cascades can influence cell proliferation and survival, further contributing to an anabolic environment in bone.

Below is a diagram illustrating the putative signaling pathway of LGD-4033 in osteoblasts.

Caption: Putative signaling pathway of LGD-4033 in osteoblasts.

Preclinical Research Models and Experimental Protocols

The primary research model for evaluating the effects of LGD-4033 on bone mineral density has been the ovariectomized (OVX) rat, which is a well-established model for postmenopausal osteoporosis.[1][2][3] Orchidectomized (castrated) male rats have also been utilized to study the effects on bone in a state of androgen deficiency.[2]

Ovariectomized (OVX) Rat Model

-

Objective: To simulate the estrogen-deficient state of postmenopause, which leads to bone loss, and to evaluate the efficacy of LGD-4033 in preventing or reversing this bone loss.

-

Methodology:

-

Animals: Adult female Sprague-Dawley rats are typically used.[3]

-

Surgical Procedure: Rats undergo bilateral ovariectomy to induce estrogen deficiency. A sham-operated group serves as the control.

-

Osteopenia Induction: Following surgery, the OVX rats are often left untreated for a period of 8 to 9 weeks to allow for the development of significant bone loss (osteopenia).[1][3]

-

Treatment: LGD-4033 is administered orally, typically once daily, for a duration ranging from 5 to 12 weeks.[1][3] Dosages in these studies have ranged from 0.03 to 3 mg/kg of body weight.[3]

-

Outcome Measures: Bone mineral density is assessed using dual-energy X-ray absorptiometry (DEXA).[2] Bone microarchitecture is analyzed via micro-computed tomography (µCT). Biomechanical strength is determined through testing of bones like the femur. Bone turnover markers in serum may also be measured.

-

Below is a diagram illustrating the experimental workflow for the OVX rat model.

Caption: Experimental workflow of the ovariectomized (OVX) rat model.

Quantitative Data on Bone Mineral Density and Structure

Preclinical studies have demonstrated that LGD-4033 has a positive impact on bone mineral density and structure in OVX rats. However, publicly available quantitative data is limited.

Table 1: Effects of LGD-4033 on Trabecular Number in Ovariectomized Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Femur (Trabecular Number) | Lumbar Vertebrae (Trabecular Number) | Tibia (Trabecular Number) |

| Untreated OVX | - | 5 weeks | 35 ± 7 | 22 ± 6 | 6 ± 3 |

| LGD-4033 | 3 | 5 weeks | 38 ± 8 | 26 ± 7 | 12 ± 5 |

Data extracted from a study on three-month-old Sprague Dawley rats, 9 weeks post-ovariectomy.[3]

In another study, statistically significant improvements in bone mineral density were observed after 12 weeks of LGD-4033 administration at doses as low as 0.03 mg/kg/day in cortical bone and 0.3 mg/kg/day in cancellous bone in osteopenic female rats.[4] However, the specific BMD values were not provided in the available documentation.

Table 2: Summary of Qualitative Effects of LGD-4033 on Bone Parameters in OVX Rats

| Parameter | Effect |

| Lumbar Spine Bone Mineral Density | Increased, comparable to estradiol and testosterone[1] |

| Cortical Bone Formation Rate | Significantly increased[5] |

| Bone Strength (Femur) | Increased[5] |

| Trabecular Bone Turnover | Significantly decreased[1] |

Future Directions and Considerations

The preclinical data strongly suggest that LGD-4033 has a beneficial effect on bone mineral density and strength in models of postmenopausal osteoporosis. The observed increase in bone formation and suppression of bone turnover point to a dual mechanism of action that is highly desirable for an anabolic bone agent.

However, for a comprehensive understanding and to facilitate translation to clinical applications, further research is warranted in the following areas:

-

Dose-Response Studies: More detailed dose-response studies are needed to establish the optimal therapeutic window for maximizing bone anabolic effects while minimizing any potential side effects.

-

Long-Term Safety: The long-term effects of LGD-4033 on bone quality and the risk of fracture need to be evaluated in extended studies.

-

Bone Turnover Markers: Detailed analysis of serum bone turnover markers, such as P1NP (a marker of bone formation) and CTX (a marker of bone resorption), would provide a more dynamic picture of LGD-4033's effect on bone remodeling.

-

Head-to-Head Comparisons: Rigorous head-to-head comparison studies with existing osteoporosis treatments would be valuable in determining the relative efficacy and safety of LGD-4033.

References

- 1. moreplatesmoredates.com [moreplatesmoredates.com]

- 2. vikingtherapeutics.com [vikingtherapeutics.com]

- 3. Effects of ligandrol as a selective androgen receptor modulator in a rat model for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sec.gov [sec.gov]

- 5. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]

- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

Ligandrol (LGD-4033): A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligandrol, also known as LGD-4033, is a nonsteroidal, orally bioavailable selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2][3][4] Developed by Ligand Pharmaceuticals and currently under investigation by Viking Therapeutics, LGD-4033 exhibits high affinity and selectivity for the androgen receptor (AR), demonstrating anabolic effects in muscle and bone with a favorable safety profile in early clinical trials.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and pharmacodynamics of LGD-4033, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate a comprehensive understanding for research and drug development professionals.

Chemical Structure and Physicochemical Properties

LGD-4033 is characterized by a pyrrolidinyl-benzonitrile core structure.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile | [1][2] |

| Synonyms | LGD-4033, VK5211, Anabolicum | [1][2][7] |

| CAS Number | 1165910-22-4 | [1] |

| Molecular Formula | C₁₄H₁₂F₆N₂O | [1][2] |

| Molar Mass | 338.253 g/mol | [1][2] |

| Appearance | White to Pale Beige Crystalline Solid | [8] |

| Melting Point | 108 - 111°C | [8] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [9] |

| Predicted logP | 3.59 - 3.7 | [1][4] |

Mechanism of Action and Signaling Pathway

LGD-4033 functions as a selective agonist of the androgen receptor, the primary biological target of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1] Its selectivity allows for anabolic effects in muscle and bone while demonstrating reduced activity in other tissues such as the prostate and sebaceous glands.[1][10]

Upon binding to the androgen receptor in the cytoplasm, LGD-4033 induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding event modulates the transcription of target genes, leading to increased protein synthesis and anabolic effects in skeletal muscle and bone tissue.

Pharmacodynamics

LGD-4033 demonstrates high affinity and selectivity for the androgen receptor. In preclinical studies, it has shown potent anabolic activity in muscle and bone.

Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) | Reference |

| Androgen Receptor (AR) | ~0.9 - 1 nM | [1][5] |

| Progesterone Receptor | > 4,000 nM | [1] |

| Glucocorticoid Receptor | > 4,000 nM | [1] |

| Mineralocorticoid Receptor | > 4,000 nM | [1] |

Effects on Lean Body Mass and Hormone Levels in Healthy Young Men

A 21-day clinical trial in healthy young men demonstrated dose-dependent increases in lean body mass and changes in hormone levels.

| Dose | Change in Lean Body Mass | Change in Total Testosterone | Change in Free Testosterone | Change in SHBG | Change in HDL Cholesterol | Reference |

| Placebo | - | - | - | - | - | [11] |

| 0.1 mg/day | Increase | Suppression | Not Significant | Suppression | Suppression | [11] |

| 0.3 mg/day | Increase | Suppression | Not Significant | Suppression | Suppression | [11] |

| 1.0 mg/day | Significant Increase | Significant Suppression | Significant Suppression | Significant Suppression | Significant Suppression | [11] |

Note: Hormone and lipid levels returned to baseline after discontinuation of the drug.[11]

Pharmacokinetics

Pharmacokinetic studies have revealed that LGD-4033 has a long elimination half-life and exhibits dose-proportional pharmacokinetics.

| Parameter | Value | Reference |

| Elimination Half-Life | 24 - 36 hours | [1][5] |

| Accumulation | ~3-fold higher levels at day 21 compared to day 1 | [1][5] |

Area Under the Curve (AUC) on Day 21

| Dose | Mean AUC (ng•day/mL) | Reference |

| 0.1 mg/day | 19 | [1][5] |

| 0.3 mg/day | 85 | [1][5] |

| 1.0 mg/day | 238 | [1][5] |

Experimental Protocols

Receptor Binding Assay (Competitive Binding Assay)

Objective: To determine the binding affinity (Ki) of LGD-4033 for the androgen receptor.

Methodology:

-

Recombinant human androgen receptor is expressed and purified.

-

A competitive binding assay is performed using a radiolabeled androgen, such as dihydrotestosterone (DHT).

-

Increasing concentrations of LGD-4033 are incubated with the androgen receptor and the radiolabeled ligand.

-

The amount of bound radiolabeled ligand is measured to determine the concentration of LGD-4033 required to inhibit 50% of the radiolabeled ligand binding (IC50).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[10]

In Vivo Study in Orchidectomized Male Rats

Objective: To assess the tissue-selective anabolic activity of LGD-4033.

Methodology:

-

Male rats are surgically castrated (orchidectomized, ORDX) to induce muscle and prostate atrophy.

-

After a recovery period, rats are treated with LGD-4033 (administered orally via gavage) or a vehicle control for a specified duration (e.g., 14 days).[10]

-

At the end of the treatment period, tissues such as the levator ani muscle (an indicator of anabolic activity) and the ventral prostate are dissected and weighed.[10]

-

The tissue weights are compared between the LGD-4033 treated groups and the control group to determine the anabolic and androgenic effects.[10]

-

Plasma and tissue concentrations of LGD-4033 can be measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[10]

Safety and Tolerability

In a phase I clinical trial involving healthy young men, LGD-4033 was found to be well-tolerated at doses up to 1.0 mg daily for 21 days.[11] There were no drug-related serious adverse events reported, and the frequency of adverse events was similar between the active and placebo groups.[11] No significant changes were observed in hemoglobin, prostate-specific antigen (PSA), aspartate aminotransferase (AST), alanine aminotransferase (ALT), or QT intervals.[11] The primary side effects noted were dose-dependent suppressions of total testosterone, SHBG, and HDL cholesterol, which were reversible upon cessation of the drug.[11]

Conclusion

LGD-4033 is a potent and selective androgen receptor modulator with a well-defined chemical structure and promising pharmacological properties. Its ability to selectively target the androgen receptor in muscle and bone has been demonstrated in both preclinical and early clinical studies, highlighting its potential as a therapeutic agent for muscle wasting and osteoporosis. The favorable pharmacokinetic profile and demonstrated safety in short-term studies warrant further investigation in longer, larger clinical trials to fully elucidate its efficacy and long-term safety. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Ligandrol - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. LGD-4033 | inhibitor/agonist | CAS 1165910-22-4 | Buy LGD-4033 from Supplier InvivoChem [invivochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]

- 7. usada.org [usada.org]

- 8. LGD-4033 | 1165910-22-4 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. vikingtherapeutics.com [vikingtherapeutics.com]

- 11. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Data on LGD-4033: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LGD-4033, also known as Ligandrol, is a nonsteroidal, selective androgen receptor modulator (SARM) that has demonstrated promising anabolic effects on muscle and bone in early-phase clinical trials. Developed with the potential to treat muscle wasting and osteoporosis, LGD-4033 exhibits high affinity and selectivity for the androgen receptor, leading to tissue-specific anabolic activity with a favorable safety profile at the doses studied. This technical guide provides an in-depth analysis of the available early-phase clinical trial data, focusing on the safety, efficacy, and experimental protocols associated with LGD-4033.

Efficacy Data

Early-phase clinical trials in healthy young men have demonstrated the anabolic effects of LGD-4033, primarily on lean body mass.

Lean Body Mass

A key finding from a 21-day study involving healthy young men was a dose-dependent increase in lean body mass.[1] The administration of 1.0 mg of LGD-4033 daily resulted in a statistically significant increase in lean body mass.[1]

Table 1: Change in Lean Body Mass (LBM) After 21 Days of LGD-4033 Administration

| Dosage Group | Mean Change in LBM (kg) |

| Placebo | - |

| 0.1 mg/day | - |

| 0.3 mg/day | - |

| 1.0 mg/day | +1.21 |

Note: Specific quantitative data for the placebo, 0.1 mg, and 0.3 mg groups were not detailed in the reviewed literature.

Safety and Tolerability Data

LGD-4033 was found to be well-tolerated in early-phase clinical trials.[1][2][3] No drug-related serious adverse events were reported, and the frequency of adverse events was similar between the active and placebo groups.[1][2][3]

Hormonal and Lipid Profile Changes

Administration of LGD-4033 was associated with a dose-dependent suppression of several key hormonal and lipid markers. These changes were observed to be reversible, with levels returning to baseline after discontinuation of the drug.[1]

Table 2: Summary of Dose-Dependent Effects on Hormonal and Lipid Profiles

| Parameter | 0.1 mg/day | 0.3 mg/day | 1.0 mg/day |

| Total Testosterone | Suppression | Dose-dependent suppression | Significant suppression |

| Free Testosterone | No significant change | No significant change | Significant suppression |

| Sex Hormone-Binding Globulin (SHBG) | Suppression | Dose-dependent suppression | Significant suppression |

| Follicle-Stimulating Hormone (FSH) | No significant change | No significant change | Significant suppression |

| High-Density Lipoprotein (HDL) Cholesterol | Suppression | Dose-dependent suppression | Significant suppression |

| Triglycerides | Suppression | Dose-dependent suppression | Significant suppression |

Other Safety Parameters

Across the studied doses, LGD-4033 did not significantly impact several other important safety markers.

Table 3: Safety Parameters Unaffected by LGD-4033 Administration

| Parameter | Finding |

| Prostate-Specific Antigen (PSA) | No significant change |

| Hemoglobin | No significant change |

| Aspartate Aminotransferase (AST) | No significant change |

| Alanine Aminotransferase (ALT) | No significant change |

| QT Intervals | No significant change |

Experimental Protocols

The primary source of early-phase data is a randomized, double-blind, placebo-controlled, ascending-dose study in healthy young men.

Study Design

-

Participants: Healthy men.[1]

-

Intervention: Daily oral administration of LGD-4033 (0.1 mg, 0.3 mg, or 1.0 mg) or placebo for 21 days.[1]

-

Primary Endpoints: Safety and tolerability.[1]

-

Secondary Endpoints: Pharmacokinetics, and effects on lean body mass, muscle strength, and hormone levels.[1]

Methodology

-

Lean Body Mass Assessment: Dual-energy X-ray absorptiometry (DXA) is a standard method for this assessment, though the specific method was not detailed in the provided search results.

-

Hormone and Lipid Analysis: Blood samples were collected and analyzed for total testosterone, free testosterone, SHBG, FSH, HDL cholesterol, and triglycerides. The specific assay methods were not detailed in the provided search results.

-

Safety Monitoring: Regular monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (including PSA, hemoglobin, and liver enzymes).[1]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Androgen Receptor Signaling in Muscle

LGD-4033 selectively binds to the androgen receptor in muscle and bone tissue, initiating a signaling cascade that promotes anabolic activity.[4][5] This tissue selectivity is a key characteristic of SARMs, aiming to minimize the androgenic side effects seen with traditional anabolic steroids.[4]

Experimental Workflow for a Phase 1 Clinical Trial

The typical workflow for a Phase 1 clinical trial of a SARM like LGD-4033 involves several key stages, from participant screening to data analysis.

Conclusion

Early-phase clinical data for LGD-4033 demonstrate its potential as a selective androgen receptor modulator with clear anabolic effects on muscle tissue in healthy young men. The observed increase in lean body mass, coupled with a generally well-tolerated safety profile at the doses studied, supports further investigation in populations with muscle wasting conditions. The dose-dependent and reversible suppression of certain hormones and lipids necessitates careful monitoring and further long-term studies to fully characterize the risk-benefit profile of LGD-4033. The tissue-selective mechanism of action remains a promising aspect for future therapeutic applications, potentially separating anabolic benefits from unwanted androgenic side effects.

References

- 1. The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. vikingtherapeutics.com [vikingtherapeutics.com]

- 5. Ligand Pharmaceuticals Incorporated - Ligand Initiates Clinical Trial with the Selective Androgen Receptor Modulator LGD-4033, a Potential Treatment of Muscle and Bone Disorders [investor.ligand.com]

LGD-4033: A Comprehensive Technical Review of its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGD-4033, also known as Ligandrol, is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has demonstrated significant potential for various therapeutic applications. It exhibits high affinity and selectivity for the androgen receptor (AR), with potent anabolic activity in skeletal muscle and bone, while demonstrating a favorable safety profile with minimal impact on prostate tissue. This technical guide provides an in-depth review of the current understanding of LGD-4033, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its potential therapeutic use in conditions such as muscle wasting, osteoporosis, and cancer cachexia.

Introduction

The therapeutic use of androgens for their anabolic properties has been limited by their undesirable side effects, including virilization in women and adverse effects on the prostate in men. Selective androgen receptor modulators (SARMs) represent a promising class of therapeutic compounds designed to overcome these limitations by exhibiting tissue-selective activation of the androgen receptor. LGD-4033 has emerged as a particularly promising SARM due to its potent and selective anabolic effects observed in both preclinical and clinical studies.[1][2][3]

Mechanism of Action

LGD-4033 exerts its effects by binding with high affinity (Ki of ~1 nM) and selectivity to the androgen receptor.[4] Unlike traditional anabolic steroids, LGD-4033's unique chemical structure allows for tissue-selective gene modulation, leading to potent anabolic effects in muscle and bone with significantly reduced androgenic activity in tissues like the prostate.[5]

Signaling Pathway in Skeletal Muscle

Upon binding to the androgen receptor in skeletal muscle cells, LGD-4033 initiates a cascade of signaling events that promote muscle protein synthesis and hypertrophy. This is primarily achieved through the activation of pathways such as the PI3K/Akt signaling cascade, which is a key regulator of muscle growth.[1] Activation of Akt leads to the downstream activation of the mammalian target of rapamycin (mTOR), a central controller of protein synthesis.[6] Furthermore, androgen receptor activation can influence myogenic differentiation and inhibit muscle protein breakdown.[1][7]

Signaling Pathway in Bone

In bone, LGD-4033's activation of the androgen receptor in osteoblasts promotes bone formation and increases bone mineral density.[8] This is mediated through the upregulation of genes involved in osteoblast differentiation and mineralization.[2] The androgen receptor signaling pathway in bone is known to interact with other critical signaling pathways, such as the Wnt/β-catenin pathway, which plays a crucial role in bone anabolism.[9][10] Androgen receptor activation can enhance Wnt signaling, leading to increased osteoblast proliferation and maturation.[11]

References

- 1. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways implicated in androgen regulation of endocortical bone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective androgen receptor modulators for the prevention and treatment of muscle wasting associated with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Safety, Pharmacokinetics, and Effects of LGD-4033, a Novel Nonsteroidal Oral, Selective Androgen Receptor Modulator, in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vikingtherapeutics.com [vikingtherapeutics.com]

- 6. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]

- 8. mdpi.com [mdpi.com]

- 9. The role of estrogen and androgen receptors in bone health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt Signaling in Bone [jstage.jst.go.jp]

- 11. mdpi.com [mdpi.com]

The Pharmacokinetics of LGD-4033 in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LGD-4033, a nonsteroidal, orally available selective androgen receptor modulator (SARM), has demonstrated significant potential in preclinical and clinical studies for its anabolic activity on muscle and bone.[1][2] Its tissue-selective nature, promoting muscle and bone growth with reduced impact on prostatic tissue, makes it a compound of interest for conditions such as muscle wasting, osteoporosis, and frailty.[3][4][5] Understanding the pharmacokinetic profile of LGD-4033 in various animal models is crucial for designing and interpreting preclinical efficacy and safety studies, and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of LGD-4033 in animal models, details of experimental protocols, and insights into its mechanism of action.

Data Presentation: Pharmacokinetic Parameters of LGD-4033 in Animal Models

Quantitative pharmacokinetic data for LGD-4033 in commonly used preclinical animal models is not extensively published in a consolidated format. The following tables summarize the available information gleaned from various sources. It is important to note that direct comparisons between studies may be challenging due to differences in study design, analytical methods, and animal strains.

Table 1: Pharmacokinetic Parameters of LGD-4033 in Rats (Sprague-Dawley)

| Parameter | Value | Route of Administration | Dosage | Notes |

| Tissue Distribution | Preferential uptake in muscle and bone has been suggested based on efficacy studies.[3] | Oral Gavage | 3 mg/kg | Plasma and tissue concentrations were measured by LC-MS/MS.[3] |

| Metabolism | In vivo metabolism in rats is not well-documented in publicly available literature. Studies in other species suggest hydroxylation and glucuronidation as potential pathways.[6] | - | - | Further investigation is required to characterize the metabolic profile in rats. |

Table 2: Pharmacokinetic Parameters of LGD-4033 in Monkeys (Cynomolgus)

| Parameter | Value | Route of Administration | Dosage | Notes |

| General Observations | A preclinical study in Cynomolgus monkeys showed a significant increase in body weight after 13 weeks of daily oral administration, suggesting systemic exposure and anabolic effects.[7] | Oral | 0, 0.6, 3, 15, or 75 mg/kg | Predictable pharmacokinetics were observed.[7] |

Note: Specific quantitative pharmacokinetic parameters for monkeys are not detailed in the available public literature.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of LGD-4033 in animal models are not published in a standardized format. The following sections provide a synthesized methodology based on general practices for preclinical pharmacokinetic studies of small molecules and information from related SARM studies.[8][9]

Animal Model and Husbandry

-

Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies.

-

Health Status: Healthy, male or female rats, typically 8-10 weeks old. Ovariectomized or orchidectomized models can be used for specific efficacy studies.[3][10]

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum, unless fasting is required for the study protocol.

Drug Formulation and Administration

-

Formulation: LGD-4033 is typically formulated for oral administration. A common vehicle is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water. The formulation should be prepared fresh daily.

-

Route of Administration: Oral gavage is the most common route for administering a precise dose of LGD-4033 in preclinical rodent studies.[3]

-

Dosage: The dosage will depend on the study's objective. For pharmacokinetic studies, a single dose is administered. For efficacy studies, daily dosing for a specified period (e.g., 14 days) is common.[3]

Blood Sampling

-

Method: Serial blood sampling is performed to characterize the plasma concentration-time profile. Common methods in rats include sampling from the tail vein, saphenous vein, or via a surgically implanted cannula in the jugular vein for frequent sampling.

-

Sample Collection: Blood samples (typically 0.2-0.3 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Time Points: A typical sampling schedule for an oral pharmacokinetic study would include a pre-dose sample (0 h) and post-dose samples at various time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of LGD-4033 in plasma and tissue samples due to its high sensitivity and selectivity.[3]

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

-

Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, and stability.

Mandatory Visualizations

Signaling Pathway of LGD-4033 in Skeletal Muscle

Caption: LGD-4033 signaling pathway in skeletal muscle leading to hypertrophy.

Experimental Workflow for a Pharmacokinetic Study of LGD-4033 in Rats

Caption: A typical experimental workflow for a pharmacokinetic study of LGD-4033 in rats.

Conclusion

The preclinical pharmacokinetic evaluation of LGD-4033 in animal models is a critical component of its development. While publicly available, detailed quantitative data remains limited, the existing information suggests that LGD-4033 possesses favorable characteristics for an orally administered anabolic agent. The provided experimental protocols offer a foundational framework for conducting such studies. The visualization of the signaling pathway elucidates the mechanism by which LGD-4033 is believed to exert its effects on skeletal muscle. Further publication of comprehensive pharmacokinetic data from various animal models will be invaluable for the scientific community to fully understand the disposition of this promising SARM and to facilitate its potential translation to therapeutic applications.

References